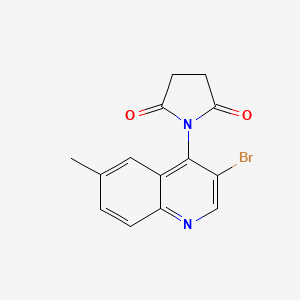
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1393442-63-1. It has a molecular weight of 319.16 . The IUPAC name for this compound is 1-(3-bromo-6-methyl-4-quinolinyl)-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is 1S/C14H11BrN2O2/c1-8-2-3-11-9 (6-8)14 (10 (15)7-16-11)17-12 (18)4-5-13 (17)19/h2-3,6-7H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” include a molecular weight of 319.16 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.Applications De Recherche Scientifique
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H11BrN2O2 . It’s part of a class of compounds known as pyrrolidines , which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
The pyrrolidine ring, a five-membered nitrogen heterocycle, is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidines and their derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . They have been used to create bioactive molecules with target selectivity .
Antimicrobial and Antiviral Applications
Some pyrrolidine derivatives are known to have antibacterial , antifungal , and antiviral activities. They could be used in the development of new antimicrobial and antiviral drugs.
Antimalarial Applications
Pyrrolidine derivatives have also been reported to have antimalarial activity . They could be used in the development of new antimalarial drugs.
Antitumoral Applications
Some pyrrolidine derivatives have been found to have antitumoral effects . They could be used in the development of new cancer treatments.
Anti-inflammatory Applications
Pyrrolidine derivatives have been reported to have anti-inflammatory effects . They could be used in the development of new anti-inflammatory drugs.
Anticonvulsant Applications
Pyrrolidine derivatives have been found to have anticonvulsant effects . They could be used in the development of new anticonvulsant drugs.
Antioxidant Applications
Pyrrolidine derivatives have been reported to have antioxidant effects . They could be used in the development of new antioxidant drugs.
Cholinesterase Inhibition
Pyrrolidine derivatives are known to have cholinesterase inhibitory effects . They could be used in the development of new drugs for diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Drug Research and Development (R&D)
Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies : The molecular diversity and complexity of pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
Propriétés
IUPAC Name |
1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYFABCFOQFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



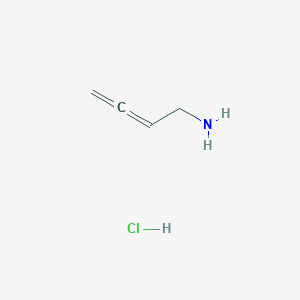
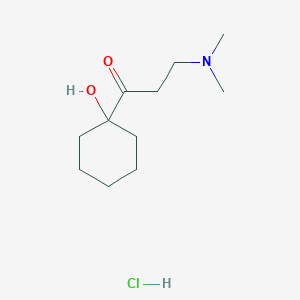
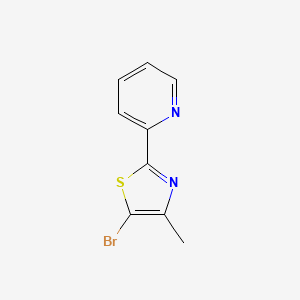
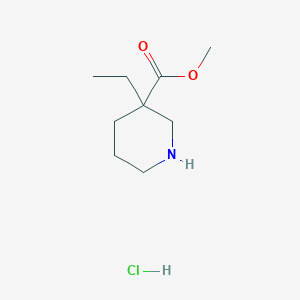
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
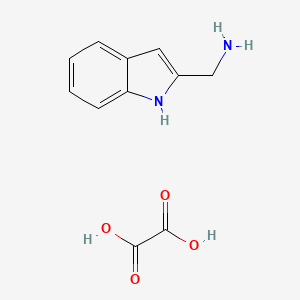
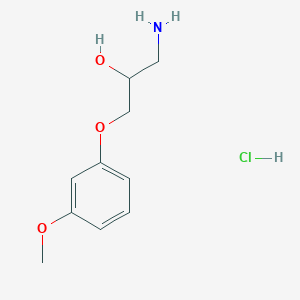
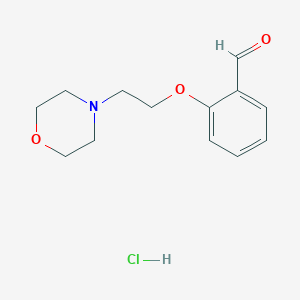
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
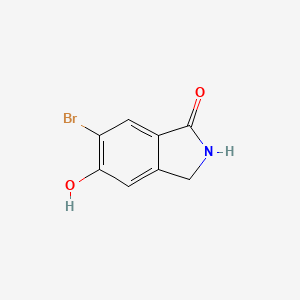
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)